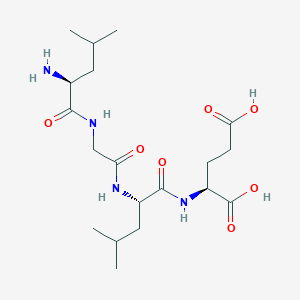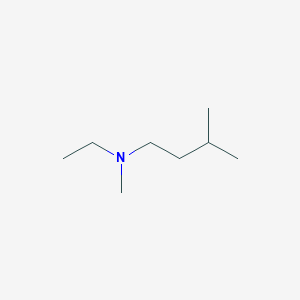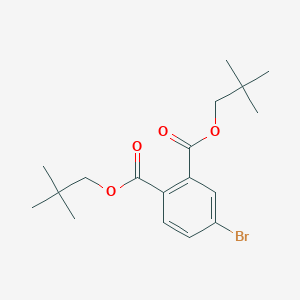![molecular formula C16H20O4 B14235049 Dimethyl [(3S)-5-phenylpent-1-en-3-yl]propanedioate CAS No. 227016-57-1](/img/structure/B14235049.png)
Dimethyl [(3S)-5-phenylpent-1-en-3-yl]propanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl [(3S)-5-phenylpent-1-en-3-yl]propanedioate is an organic compound with a complex structure that includes a phenyl group and a propanedioate ester. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl [(3S)-5-phenylpent-1-en-3-yl]propanedioate typically involves the esterification of malonic acid derivatives. One common method involves the reaction of sodium chloroacetate with sodium cyanide to form sodium cyanoacetate, which is then hydrolyzed to sodium malonate. The sodium malonate is esterified with methanol in the presence of sulfuric acid to yield dimethyl malonate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings .
化学反応の分析
Types of Reactions
Dimethyl [(3S)-5-phenylpent-1-en-3-yl]propanedioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Alkyl halides and strong bases like sodium ethoxide (NaOEt) are used for substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .
科学的研究の応用
Dimethyl [(3S)-5-phenylpent-1-en-3-yl]propanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Dimethyl [(3S)-5-phenylpent-1-en-3-yl]propanedioate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release active carboxylic acids, which can then participate in various biochemical pathways. The phenyl group contributes to the compound’s stability and reactivity, influencing its interaction with enzymes and other proteins .
類似化合物との比較
Similar Compounds
- Dimethyl malonate
- Diethyl malonate
- Dimethyl propargylmalonate
Uniqueness
Dimethyl [(3S)-5-phenylpent-1-en-3-yl]propanedioate is unique due to its specific structural configuration, which includes a phenyl group and a propanedioate ester. This combination imparts distinct chemical properties and reactivity compared to other similar compounds .
特性
CAS番号 |
227016-57-1 |
|---|---|
分子式 |
C16H20O4 |
分子量 |
276.33 g/mol |
IUPAC名 |
dimethyl 2-[(3S)-5-phenylpent-1-en-3-yl]propanedioate |
InChI |
InChI=1S/C16H20O4/c1-4-13(11-10-12-8-6-5-7-9-12)14(15(17)19-2)16(18)20-3/h4-9,13-14H,1,10-11H2,2-3H3/t13-/m1/s1 |
InChIキー |
BDNJAUHZKHMSQR-CYBMUJFWSA-N |
異性体SMILES |
COC(=O)C([C@@H](CCC1=CC=CC=C1)C=C)C(=O)OC |
正規SMILES |
COC(=O)C(C(CCC1=CC=CC=C1)C=C)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-Allyl-N-[2-(cyclohexylamino)-2-oxo-1-phenylethyl]-4-pentenamide](/img/structure/B14234968.png)
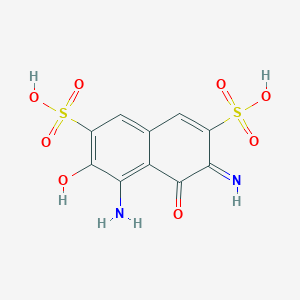
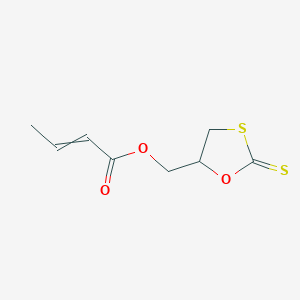

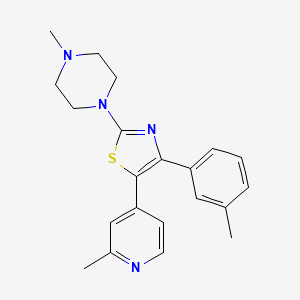

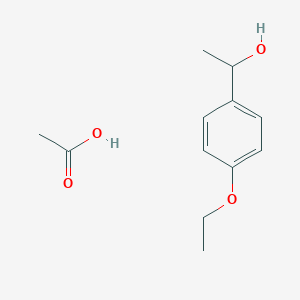
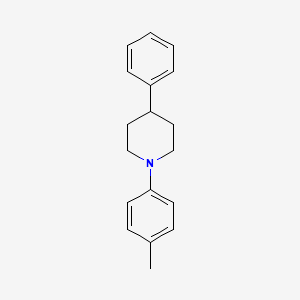
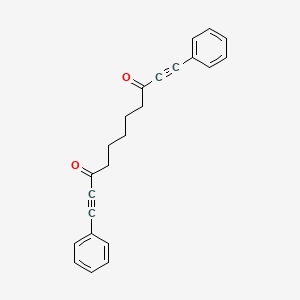
![2-[2-(2-Chloro-4-methylphenyl)-1H-indol-3-YL]-N,N-dihexylacetamide](/img/structure/B14235029.png)
